1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
CAS No.: 1426958-37-3
Cat. No.: VC2581971
Molecular Formula: C11H14BrClN2
Molecular Weight: 289.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426958-37-3 |
|---|---|
| Molecular Formula | C11H14BrClN2 |
| Molecular Weight | 289.6 g/mol |
| IUPAC Name | 1-(4-bromo-3-chlorophenyl)-4-methylpiperazine |
| Standard InChI | InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | MXYFKZPPPWIQFU-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Properties
Basic Information
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine is a synthetic organic compound belonging to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a 4-bromo-3-chlorophenyl group at the 1-position and a methyl group at the 4-position of the piperazine. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Physical and Chemical Properties
The key physical and chemical properties of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 1426958-37-3 |
| Molecular Formula | C₁₁H₁₄BrClN₂ |
| Molecular Weight | 289.6 g/mol |
| Appearance | Not specified in available data |
| Storage Conditions | Room Temperature |
| Signal Word | Warning |
| Purity (Commercial) | Typically 95% |
The compound contains several functional groups that determine its reactivity and potential applications. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as the core structure. The 4-bromo-3-chlorophenyl substituent creates a unique electronic distribution due to the presence of two different halogen atoms, while the methyl group on the other nitrogen provides additional steric and electronic effects .
Molecular Structure and Characteristics
Structural Features
The structure of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine comprises three key components:
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A piperazine ring with two nitrogen atoms
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A 4-bromo-3-chlorophenyl group attached to one nitrogen atom
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A methyl group attached to the other nitrogen atom
This arrangement creates a molecule with specific spatial and electronic properties that influence its chemical behavior and potential biological interactions. The presence of both bromine and chlorine atoms on adjacent carbon atoms of the phenyl ring creates a distinctive halogenation pattern that affects the electron distribution within the aromatic system.
Structural Comparison with Related Compounds
Several structurally related compounds provide context for understanding the properties of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine | 1426958-37-3 | C₁₁H₁₄BrClN₂ | 289.6 g/mol |
| 1-(4-Bromophenyl)-4-methylpiperazine | 130307-08-3 | C₁₁H₁₅BrN₂ | 255.15 g/mol |
| 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | 1261940-25-3 | C₁₁H₁₄BrClN₂ | 289.60 g/mol |
| 1-(3-Bromo-4-chlorobenzyl)-4-methylpiperazine | Not specified | C₁₂H₁₆BrClN₂ | 303.62 g/mol |
Synthesis Methods
Related Synthetic Methodologies
Patent literature provides insights into synthetic approaches for related piperazine derivatives. For example, patent CN104402842A describes a methodology for synthesizing piperazine drug intermediates through a multi-step process:
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Reaction of diethanolamine with thionyl chloride to prepare di(2-chloroethyl) methylamine hydrochloride
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Reaction of an aniline derivative with the prepared di(2-chloroethyl) methylamine hydrochloride
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Further functionalization through reaction with additional reagents like 1-bromo-3-chloropropane
While this specific method focuses on different substituted piperazines, the underlying principles could be adapted for the synthesis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine by employing appropriately halogenated starting materials.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The compound carries a signal word of "Warning" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
General safety measures should include wearing appropriate personal protective equipment, working in well-ventilated areas, avoiding contact with skin and eyes, and thorough washing after handling .
Comparative Analysis with Related Compounds
Structure-Property Relationships
The specific positioning of halogen substituents on the phenyl ring significantly impacts the properties of these related compounds. For instance, 1-(4-Bromophenyl)-4-methylpiperazine lacks the chlorine substitution present in 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine, resulting in different electronic distribution and potentially altered biological activity profiles .
Similarly, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine has the same molecular formula and weight as our target compound but features different positions of the halogen atoms on the phenyl ring, which can influence its three-dimensional structure and interaction capabilities .
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